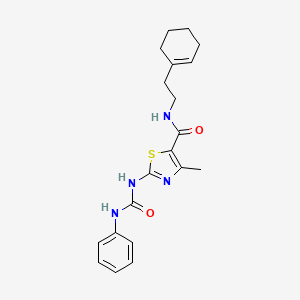![molecular formula C20H20N2O3 B2466688 4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile CAS No. 1376282-93-7](/img/structure/B2466688.png)
4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile is a complex organic compound with a unique structure that combines a morpholine ring, a benzylphenoxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 2-benzylphenol with chloroacetyl chloride to form 2-(2-benzylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzylphenoxy group may facilitate binding to hydrophobic pockets, while the morpholine ring and carbonitrile group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Phenoxy)acetyl]morpholine-3-carbonitrile: Lacks the benzyl group, which may affect its binding affinity and biological activity.
4-[2-(2-Benzylphenoxy)acetyl]piperidine-3-carbonitrile: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical properties and reactivity.
Uniqueness
4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(2-benzylphenoxy)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-13-18-14-24-11-10-22(18)20(23)15-25-19-9-5-4-8-17(19)12-16-6-2-1-3-7-16/h1-9,18H,10-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZSHMMGRRUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)COC2=CC=CC=C2CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)
![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)

![3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2466619.png)


![N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2466625.png)
![N-(1,3-benzothiazol-2-yl)-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2466626.png)

